4-Oxa-6-azaspiro[2.4]heptane-5,7-dione anticonvulsant mechanism of action
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione anticonvulsant mechanism of action
An In-Depth Technical Guide to Elucidating the Anticonvulsant Mechanism of Action of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione
Abstract
This guide provides a comprehensive framework for the preclinical investigation of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione, a novel spiro-heterocyclic compound, as a potential anticonvulsant agent. Drawing from established methodologies and mechanistic insights from structurally related spirosuccinimides and spirohydantoins, we outline a systematic, multi-tiered approach to define its pharmacological profile and elucidate its core mechanism of action. This document is intended for researchers, neuropharmacologists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a logical workflow from initial in vivo screening to specific molecular target validation.
Introduction: The Rationale for Investigating 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many existing therapies are associated with dose-limiting side effects. This therapeutic gap necessitates the discovery of novel chemical entities with improved efficacy and safety profiles.
The compound 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione presents a compelling scaffold for investigation. Its structure incorporates a spirocyclic system fused to a dione ring, a motif present in known anticonvulsant classes like spirosuccinimides and spirohydantoins.[1][2] The primary mechanisms for many established AEDs involve the modulation of neuronal excitability through three main pathways: blockade of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[3][4]
This guide proposes a hypothesis-driven workflow to systematically determine which of these mechanisms, if any, are engaged by 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione.
Tier 1: Pharmacological Profiling and Neurotoxicity Assessment
The foundational step is to establish the anticonvulsant activity of the compound in vivo and determine its therapeutic window. This is achieved using a battery of well-validated, acute seizure models that are predictive of efficacy against different seizure types.
Core Anticonvulsant Screening Models
Initial screening should be conducted in rodent models using the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test.[1][5][6] The MES model is highly predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[6] The 6-Hz model is particularly valuable as it identifies compounds effective against treatment-resistant partial seizures.[1][7]
Assessment of Acute Neurotoxicity
Concurrent with efficacy testing, the compound's potential for causing motor impairment must be evaluated. The rotarod test is the standard for this assessment, providing a measure of the median toxic dose (TD₅₀).[5][6]
Experimental Protocols
Protocol 2.3.1: Maximal Electroshock (MES) Test
-
Animal Model: Adult male mice (e.g., Swiss Webster), 20-30g.
-
Compound Administration: Administer 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group (e.g., saline with 5% DMSO) is required.
-
Time to Peak Effect: Determine the time of peak effect (e.g., 30 or 60 minutes post-injection).
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Endpoint: The absence of the hindlimb tonic extension phase is defined as protection.
-
Analysis: Calculate the median effective dose (ED₅₀) using probit analysis.
Protocol 2.3.2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Model: Adult male mice.
-
Compound Administration: As described in Protocol 2.3.1.
-
Chemoconvulsant: Administer a subcutaneous injection of PTZ at its convulsive dose CD₉₇ (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes.
-
Endpoint: The absence of clonic seizures lasting for at least 5 seconds is defined as protection.
-
Analysis: Calculate the ED₅₀.
Protocol 2.3.3: Rotarod Neurotoxicity Test
-
Apparatus: A rotating rod (e.g., 3 cm diameter) set to a constant speed (e.g., 6 rpm).
-
Training: Pre-train mice to remain on the rod for at least one minute.
-
Compound Administration: As described in Protocol 2.3.1.
-
Testing: At the time of peak effect, place the mice on the rotating rod.
-
Endpoint: The inability of a mouse to remain on the rod for one minute in three consecutive trials is defined as neurotoxicity.
-
Analysis: Calculate the median toxic dose (TD₅₀).
Data Presentation and Interpretation
The results from Tier 1 should be summarized to provide a clear pharmacological snapshot. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical measure of the compound's therapeutic window.
Table 1: Hypothetical Anticonvulsant Profile of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione
| Test Model | Endpoint | Phenytoin (Reference) | 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione |
| MES (mice, i.p.) | ED₅₀ (mg/kg) | 9.5 | 15.0 |
| scPTZ (mice, i.p.) | ED₅₀ (mg/kg) | > 100 | 85.0 |
| 6-Hz (mice, i.p.) | ED₅₀ (mg/kg) | 35.0 | 25.0 |
| Rotarod (mice, i.p.) | TD₅₀ (mg/kg) | 68.5 | > 300 |
| Protective Index (PI) | (MES Test) | 7.2 | > 20.0 |
A strong profile in the MES test, as shown in the hypothetical data, suggests a potential interaction with voltage-gated sodium channels, similar to phenytoin.[8] Activity in the scPTZ test, even if weaker, indicates a broader spectrum of action.
Tier 2: Elucidation of the Core Mechanism of Action
Based on the Tier 1 profile, a logical progression is to investigate the most probable molecular targets. The strong MES activity points towards voltage-gated sodium channels (VGSCs) as a primary hypothesis.
Workflow for Mechanistic Investigation
The following diagram illustrates a systematic workflow to dissect the compound's mechanism, starting with the most likely target based on in vivo data.
Caption: Workflow for elucidating the anticonvulsant mechanism of action.
Investigation of Voltage-Gated Sodium Channels (VGSCs)
Many AEDs, particularly those effective in the MES test, exert their action by stabilizing the inactivated state of VGSCs, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure propagation.[8]
Protocol 3.2.1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use primary cultured neurons (e.g., rat hippocampal or cortical neurons) or a cell line stably expressing a specific neuronal VGSC subtype (e.g., Naᵥ1.1, Naᵥ1.2).
-
Recording Configuration: Establish a whole-cell voltage-clamp configuration.
-
Isolation of Na⁺ Currents: Block other ionic currents using a specific cocktail of channel blockers in the internal and external solutions (e.g., Cs⁺ and TEA to block K⁺ channels, Cd²⁺ to block Ca²⁺ channels).
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Apply depolarizing steps from a holding potential of -100 mV to assess the effect on peak current amplitude.
-
Steady-State Inactivation: Use a series of pre-pulses to different voltages followed by a test pulse to determine if the compound shifts the voltage-dependence of inactivation.
-
Use-Dependent Block: Apply a train of high-frequency depolarizing pulses (e.g., 10 Hz) to ascertain if the block is more pronounced at higher firing rates, a hallmark of clinically effective VGSC blockers.
-
-
Data Analysis: Compare current characteristics before and after perfusion of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione. A reduction in peak current, a hyperpolarizing shift in the inactivation curve, and a cumulative block during high-frequency stimulation would strongly support a VGSC-mediated mechanism.[1]
Investigation of Synaptic Transmission
If the compound shows significant activity in the scPTZ model or if VGSC modulation is not confirmed, the next logical step is to investigate its effects on the balance of excitatory and inhibitory neurotransmission.
Protocol 3.3.1: Brain Slice Electrophysiology for Synaptic Currents
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm) from the hippocampus, a region critical to seizure generation.
-
Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons (e.g., in the CA1 region).
-
Recording Evoked EPSCs:
-
Stimulate afferent fibers (e.g., Schaffer collaterals) with a bipolar electrode.
-
Voltage-clamp the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Perfuse the slice with the test compound and observe any change in EPSC amplitude. A reduction suggests an inhibitory effect on glutamatergic transmission.[9][10]
-
-
Recording Evoked IPSCs:
-
Voltage-clamp the neuron at 0 mV (near the reversal potential for glutamate currents) to record GABAₐ receptor-mediated inhibitory postsynaptic currents (IPSCs).
-
Perfusion with the test compound may reveal an enhancement of IPSC amplitude, indicating a positive modulation of GABAergic inhibition.
-
Protocol 3.3.2: Glutamate Release from Synaptosomes
-
Synaptosome Preparation: Isolate presynaptic nerve terminals (synaptosomes) from rodent brain tissue (e.g., hippocampus or cortex) using density gradient centrifugation.[11]
-
Loading: Pre-load synaptosomes with a marker (e.g., radiolabeled D-aspartate).
-
Depolarization: Stimulate neurotransmitter release using a depolarizing agent like 4-aminopyridine (4-AP) or high K⁺.
-
Compound Incubation: Incubate synaptosomes with various concentrations of the test compound prior to depolarization.
-
Quantification: Measure the amount of released marker using an appropriate method (e.g., scintillation counting). A reduction in depolarization-evoked release would indicate a presynaptic mechanism of action.[11]
Visualizing the Potential Molecular Targets
The following diagram illustrates the primary molecular targets within a neuron that are investigated in Tier 2.
Caption: Key molecular targets for anticonvulsant drug action within a neuron.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for characterizing the anticonvulsant properties and mechanism of action of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione. By progressing from broad in vivo screening to specific in vitro target validation, researchers can efficiently build a comprehensive pharmacological profile.
Should this compound demonstrate a favorable profile—such as potent VGSC blockade with a high protective index—it would warrant further investigation. Future steps would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce potential off-target effects.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic Epilepsy Models: Evaluating efficacy in more clinically relevant models of chronic epilepsy (e.g., the kindling model).
By following this structured approach, the therapeutic potential of 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione can be thoroughly and scientifically evaluated, contributing to the ongoing search for next-generation antiepileptic drugs.
References
-
Obniska, J., et al. (2010). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. European Journal of Medicinal Chemistry, 45(9), 3818-30. [Link]
-
He, X., et al. (2010). Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. European Journal of Medicinal Chemistry, 45(9), 3818-30. [Link]
- No direct source available for this specific synthesis.
-
Khamis, H., et al. (2013). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Medical Principles and Practice, 22(4), 340-5. [Link]
-
Tarver, M. L., Nicholson, J. M., & Scott, K. R. (1985). Spirosuccinimides as potential anticonvulsants. Journal of Pharmaceutical Sciences, 74(7), 785-7. [Link]
-
Adebiyi, O. E., et al. (2019). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. European Journal of Pharmaceutical Sciences, 130, 21-26. [Link]
-
Sarges, R., et al. (1990). Novel spirosuccinimides with incorporated isoindolone and benzisothiazole 1,1-dioxide moieties as aldose reductase inhibitors and antihyperglycemic agents. Journal of Medicinal Chemistry, 33(8), 2240-54. [Link]
-
Kaminski, K., et al. (2009). Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom. Acta Poloniae Pharmaceutica, 66(6), 663-9. [Link]
-
Khamis, H., et al. (2013). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. ResearchGate. [Link]
-
BindingDB entry for a related compound.[Link]
-
S.J.A., et al. (2012). EVALUATION-OF-N-1'--N-3'--DISUBSTITUTED-TRIONE-DERIVATIVES-OF-SPIROHYDANTOIN-AS-ANTICONVULSANTS-COMPARED-TO-DIPHENYLHYDANTOIN-USING-THE-HIPPOCAMPAL-PRE-SYNAPTIC-NERVE-TERMINAL-MODEL-OF-GLUTAMATE-RELEASE. American Epilepsy Society. [Link]
-
List of Oxazolidinedione anticonvulsants. (n.d.). Drugs.com. [Link]
-
Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Hindawi. [Link]
-
Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40. [Link]
-
Design, synthesis and pharmacological evaluation of novel N-(2-(1, 1-dimethyl-5, 7-dioxo-4, 6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives as potential anticonvulsant agents. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]
-
Antiepileptic Drugs. (2024). Medscape. [Link]
-
Devereux, M., et al. (2012). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes. Dalton Transactions, 41(27), 8248-57. [Link]
-
1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Università degli Studi di Bari Aldo Moro. [Link]
-
Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries. (2024). ResearchGate. [Link]
-
Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][9] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][9] HEPTANECARBOXYLATE DERIVATIVES. (n.d.). ResearchGate. [Link]
Sources
- 1. Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirosuccinimides as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. EVALUATION-OF-N-1'--N-3'--DISUBSTITUTED-TRIONE-DERIVATIVES-OF-SPIROHYDANTOIN-AS-ANTICONVULSANTS-COMPARED-TO-DIPHENYLHYDANTOIN-USING-THE-HIPPOCAMPAL-PRE-SYNAPTIC-NERVE-TERMINAL-MODEL-OF-GLUTAMATE-RELEASE [aesnet.org]
